Amdizalisib

Description

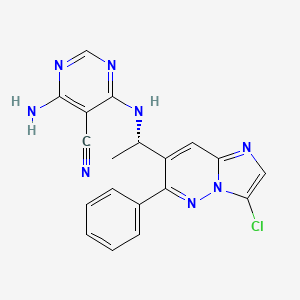

Structure

3D Structure

Properties

CAS No. |

1894229-03-8 |

|---|---|

Molecular Formula |

C19H15ClN8 |

Molecular Weight |

390.8 g/mol |

IUPAC Name |

4-amino-6-[[(1S)-1-(3-chloro-6-phenylimidazo[1,2-b]pyridazin-7-yl)ethyl]amino]pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C19H15ClN8/c1-11(26-19-14(8-21)18(22)24-10-25-19)13-7-16-23-9-15(20)28(16)27-17(13)12-5-3-2-4-6-12/h2-7,9-11H,1H3,(H3,22,24,25,26)/t11-/m0/s1 |

InChI Key |

WKDBRCUUDXLTIM-NSHDSACASA-N |

Isomeric SMILES |

C[C@@H](C1=CC2=NC=C(N2N=C1C3=CC=CC=C3)Cl)NC4=NC=NC(=C4C#N)N |

Canonical SMILES |

CC(C1=CC2=NC=C(N2N=C1C3=CC=CC=C3)Cl)NC4=NC=NC(=C4C#N)N |

Origin of Product |

United States |

Foundational & Exploratory

Amdizalisib: A Deep Dive into its PI3K Delta Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The aberrant activation of the PI3Kδ signaling pathway is a critical factor in the survival and proliferation of malignant B-cells, making it a promising therapeutic target for B-cell malignancies.[1][3] This technical guide provides an in-depth analysis of the selectivity profile of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Quantitative Selectivity Profile

This compound demonstrates a remarkable selectivity for PI3Kδ over other PI3K isoforms and a wide range of other protein kinases. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

| Target | Assay Type | IC50 (nM) | Selectivity vs. PI3Kδ |

| PI3Kδ | Biochemical | 0.8 - 3 | - |

| Other PI3K Isoforms | Biochemical | >250-fold | >250x |

| 319 Protein Kinases | Kinome Panel (1µM) | No significant inhibition | High |

Table 1: Summary of this compound's PI3K Delta Selectivity and Potency. Data sourced from pre-clinical studies.[1]

In cellular and human whole blood assays, this compound maintains its potent inhibition of PI3Kδ with IC50 values also in the low nanomolar range (0.8-3 nM).[1] Furthermore, it effectively inhibits the survival of B-cell lymphoma cell lines with IC50 values ranging from 0.005 to 5 µM.[1]

Experimental Protocols

The following sections detail the methodologies employed to determine the selectivity and potency of this compound.

Biochemical Kinase Activity Assay: Transcreener™ Fluorescence Polarization Assay

This assay quantitatively measures the activity of PI3Kδ by detecting the production of ADP, a common product of kinase reactions.

Principle: The Transcreener™ FP assay is a competitive immunoassay for ADP. A highly specific antibody to ADP, paired with a fluorescent tracer, is used. When no ADP is present, the tracer binds to the antibody, resulting in a high fluorescence polarization value. As the kinase reaction proceeds, the generated ADP displaces the tracer from the antibody, leading to a decrease in fluorescence polarization. The magnitude of this decrease is proportional to the amount of ADP produced and thus to the kinase activity.

Protocol:

-

Reagent Preparation: Prepare assay buffer, PI3Kδ enzyme, substrate (e.g., PIP2), ATP, and the Transcreener™ ADP² FP Assay reagents (ADP Alexa633 Tracer and Anti-ADP² Antibody).

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in the assay buffer.

-

Kinase Reaction:

-

Add the PI3Kδ enzyme to wells of a 384-well plate.

-

Add the this compound dilutions or vehicle control to the wells.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding the Transcreener™ ADP² Detection Mix (a mixture of the tracer and antibody).

-

Incubate the plate for 60 minutes to allow the detection reaction to reach equilibrium.

-

-

Data Acquisition: Read the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Convert the fluorescence polarization values to ADP concentration using a standard curve. Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinome Selectivity Profiling: Eurofins KinaseProfiler™ Panel

To assess the broader selectivity of this compound, a large panel of kinases is screened.

Principle: Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically through a radiometric assay that measures the incorporation of radiolabeled phosphate (from [γ-³³P]-ATP) into a generic or specific substrate.

Protocol:

-

Compound Submission: Provide this compound at a specified concentration (e.g., 1 µM) in DMSO.

-

Assay Execution (by Eurofins):

-

A panel of 323 different protein kinases is utilized.[1]

-

For each kinase, a reaction is set up containing the kinase, its specific substrate, and [γ-³³P]-ATP in the presence of this compound or a vehicle control.

-

The reactions are incubated to allow for phosphorylation.

-

The reaction mixtures are then spotted onto filter paper, and the filter paper is washed to remove unincorporated [γ-³³P]-ATP.

-

-

Data Acquisition: The amount of radioactivity remaining on the filter paper, which corresponds to the phosphorylated substrate, is measured using a scintillation counter.

-

Data Analysis: The kinase activity in the presence of this compound is compared to the vehicle control to determine the percent inhibition. Significant inhibition is typically defined as a reduction in activity above a certain threshold (e.g., >50%).

Cellular Assay: AKT Phosphorylation

This assay determines the effect of this compound on the PI3K signaling pathway within a cellular context by measuring the phosphorylation of a key downstream effector, AKT.

Principle: An in-cell Western or similar immunodetection method is used to quantify the levels of phosphorylated AKT (pAKT) relative to the total amount of AKT.

Protocol:

-

Cell Culture and Treatment:

-

Seed B-cell lymphoma cell lines in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 2 hours).

-

Stimulate the PI3K pathway with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 15-30 minutes).

-

-

Cell Lysis and Fixation:

-

Lyse the cells and fix them to the plate.

-

-

Immunostaining:

-

Block non-specific binding sites.

-

Incubate the cells with primary antibodies specific for pAKT (e.g., pAKT-S473) and total AKT.

-

Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., one for pAKT and another for total AKT).

-

-

Data Acquisition: Use an imaging system, such as the Acumen Explorer system, to quantify the fluorescence intensity for both pAKT and total AKT in each well.[1]

-

Data Analysis: Normalize the pAKT signal to the total AKT signal for each well. Calculate the percent inhibition of AKT phosphorylation for each this compound concentration and determine the IC50 value.

Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. In the presence of ATP, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP present.

Protocol:

-

Cell Plating and Treatment:

-

Plate B-cell lymphoma cells in 96-well opaque-walled plates.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/AKT signaling pathway and a general workflow for kinase selectivity assays.

Caption: PI3K/AKT signaling pathway with this compound's point of inhibition.

Caption: General workflow for a kinase selectivity profiling assay.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. HUTCHMED - HUTCHMED Completes Patient Enrollment of Phase II Registration Trial of this compound in Follicular Lymphoma in China [hutch-med.com]

- 3. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]

Amdizalisib: A Deep Dive into its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling cascade is a critical pathway for the proliferation and survival of B-cells, and its aberrant activation is a hallmark of many B-cell malignancies. This compound exerts its therapeutic effect by specifically targeting PI3Kδ, thereby modulating downstream signaling pathways and inducing apoptosis in malignant B-cells. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction to this compound and its Target: PI3Kδ

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival. The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). The p110δ isoform, in particular, is predominantly expressed in hematopoietic cells and is a key component of the B-cell receptor (BCR) signaling pathway.[1]

In many B-cell lymphomas, the PI3Kδ pathway is constitutively active, leading to uncontrolled cell growth and resistance to apoptosis. This compound was developed as a highly selective inhibitor of PI3Kδ, aiming to provide a targeted therapeutic approach with a potentially favorable safety profile compared to broader PI3K inhibitors.

Core Downstream Signaling Pathway: PI3K/AKT/mTOR

The primary mechanism of action of this compound involves the inhibition of the PI3K/AKT/mTOR pathway. Upon binding to the B-cell receptor, PI3Kδ is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT.

Activated AKT, in turn, phosphorylates a myriad of downstream substrates, leading to the activation of pathways that promote cell survival and proliferation. One of the key downstream effectors of AKT is the mammalian target of rapamycin (mTOR). The mTOR signaling network is a central regulator of cell growth, metabolism, and protein synthesis.

This compound's inhibition of PI3Kδ leads to a reduction in PIP3 levels, thereby preventing the activation of AKT and subsequently suppressing the mTOR signaling cascade. This disruption of the PI3K/AKT/mTOR axis ultimately results in decreased cell proliferation and increased apoptosis in malignant B-cells.

References

Preclinical Pharmacology of Amdizalisib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway is a crucial mediator in the survival and proliferation of malignant B-cells, making it a key therapeutic target in B-cell malignancies. Preclinical studies have demonstrated that this compound exhibits a favorable pharmacokinetic and safety profile, coupled with potent anti-tumor activity in various B-cell lymphoma models. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows to support further research and development.

Mechanism of Action and Kinase Selectivity

This compound is an ATP-competitive inhibitor of PI3Kδ, a key component of the B-cell receptor (BCR) signaling pathway.[1] Aberrant activation of this pathway is a hallmark of many B-cell malignancies. By selectively inhibiting PI3Kδ, this compound effectively disrupts downstream signaling, leading to decreased proliferation and survival of malignant B-cells.

PI3K Signaling Pathway

The PI3K signaling cascade is initiated upon the activation of various cell surface receptors, including the BCR. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and BTK, which in turn regulate cellular processes like cell growth, proliferation, survival, and differentiation.

References

Amdizalisib: A Technical Guide to a Potent and Selective PI3Kδ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdizalisib, also known as HMPL-689, is a novel, orally bioavailable small molecule that acts as a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of various hematological malignancies. By specifically targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound offers a targeted therapeutic approach with the potential for a favorable safety profile compared to broader PI3K inhibitors. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the chemical formula C19H15ClN8. Its structure is characterized by a chiral center, leading to the (S)-enantiomer being the active pharmacological agent.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-amino-6-[[(1S)-1-(3-chloro-6-phenylimidazo[1,2-b]pyridazin-7-yl)ethyl]amino]pyrimidine-5-carbonitrile | [1] |

| Molecular Formula | C19H15ClN8 | [1] |

| Molecular Weight | 390.83 g/mol | |

| CAS Number | 1894229-05-0 | |

| SMILES | C--INVALID-LINK--Nc1c(C#N)c(N)ncn1 | [1] |

| Appearance | Crystalline solid | |

| pKa (basic) | 3.88 | |

| Solubility | Soluble in DMSO. Insoluble in water. Sparingly soluble in ethanol. | [2][3] |

| Storage | Store at -20°C for long-term stability. |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by selectively inhibiting the PI3Kδ isoform, a key component of the B-cell receptor (BCR) signaling pathway. In normal B-cells, the binding of an antigen to the BCR initiates a signaling cascade that involves the activation of PI3Kδ. Activated PI3Kδ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK). This signaling cascade ultimately promotes B-cell proliferation, survival, and differentiation.

In malignant B-cells, this pathway is often constitutively active, driving uncontrolled cell growth. This compound binds to the ATP-binding pocket of PI3Kδ, preventing the phosphorylation of PIP2 and thereby blocking the downstream signaling cascade. This inhibition leads to the induction of apoptosis (programmed cell death) in malignant B-cells.

Preclinical and Clinical Data

This compound has demonstrated potent and selective activity against PI3Kδ in a range of preclinical studies. This has translated into promising clinical activity in patients with relapsed or refractory hematological malignancies.

Table 2: In Vitro Activity of this compound

| Assay Type | Cell Line / Target | IC50 | Reference |

| Biochemical Assay | PI3Kδ | 0.8 - 3 nM | |

| Cellular Assay (p-Akt) | Various B-cell lymphoma lines | 0.8 - 3 nM | |

| Cell Viability | Various B-cell lymphoma lines | 0.005 - 5 µM | |

| Kinase Selectivity | PI3Kα, PI3Kβ, PI3Kγ | >250-fold selectivity for PI3Kδ |

In Vivo Efficacy:

In animal models of B-cell lymphoma, this compound has been shown to significantly inhibit tumor growth and prolong survival. It has demonstrated efficacy both as a single agent and in combination with other anti-cancer therapies.

Clinical Trials:

This compound is currently being evaluated in multiple clinical trials for the treatment of various B-cell malignancies, including follicular lymphoma (FL) and other non-Hodgkin lymphomas (NHL).[4] These trials have shown that this compound is generally well-tolerated and demonstrates significant clinical activity in heavily pretreated patients.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize this compound.

PI3Kδ Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent assay to measure the activity of PI3Kδ and the inhibitory effect of this compound. The assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant PI3Kδ enzyme

-

PIP2 substrate

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Protocol:

-

Prepare the PI3Kδ kinase reaction buffer as specified by the enzyme manufacturer.

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a white-walled multiwell plate, add the PI3Kδ enzyme, the diluted this compound or vehicle control, and the PIP2 substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition of PI3Kδ activity for each concentration of this compound and determine the IC50 value.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

B-cell lymphoma cell lines

-

Cell culture medium and supplements

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

White, opaque 96-well plates

-

Plate-reading luminometer

Protocol:

-

Seed the B-cell lymphoma cells in a white, opaque 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Treat the cells with the different concentrations of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent cell viability relative to the vehicle-treated control and determine the IC50 value.[4][6]

B-Cell Lymphoma Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Human B-cell lymphoma cell line

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Protocol:

-

Culture the human B-cell lymphoma cells to the desired number.

-

Resuspend the cells in a suitable medium, with or without Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups orally, according to the desired dosing schedule and duration.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Compare the tumor growth inhibition between the this compound-treated and control groups to determine the in vivo efficacy.[7][8]

Conclusion

This compound is a promising, highly selective PI3Kδ inhibitor with demonstrated preclinical and clinical activity in hematological malignancies. Its targeted mechanism of action offers the potential for improved efficacy and a more manageable safety profile. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other selective PI3K inhibitors. As our understanding of the PI3K pathway in cancer continues to evolve, targeted therapies like this compound will likely play an increasingly important role in the treatment of various cancers.

References

- 1. This compound | C19H15ClN8 | CID 118981804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. By compound [wahoo.cns.umass.edu]

- 3. researchgate.net [researchgate.net]

- 4. ch.promega.com [ch.promega.com]

- 5. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]

- 6. promega.com [promega.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

In Vitro Characterization of Amdizalisib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amdizalisib (HMPL-689) is a novel, potent, and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K pathway is a critical signaling cascade that governs cell proliferation, survival, and differentiation. The delta isoform is primarily expressed in hematopoietic cells, and its aberrant activation is a key driver in the pathogenesis of various B-cell malignancies.[1] This makes PI3Kδ a compelling therapeutic target. Preclinical in vitro studies have demonstrated that this compound potently and selectively inhibits PI3Kδ, leading to the suppression of downstream signaling and inhibition of malignant B-cell growth. This document provides a comprehensive technical overview of the in vitro characterization of this compound, detailing its biochemical and cellular activities, the experimental protocols used for its evaluation, and its mechanism of action.

Mechanism of Action

This compound is an ATP-competitive inhibitor that specifically targets the PI3Kδ enzyme.[2] In B-cells, signaling through the B-cell receptor (BCR) activates upstream kinases like Lyn and Syk, which in turn activate PI3Kδ.[3] Activated PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. By competitively blocking the ATP-binding site on PI3Kδ, this compound prevents this phosphorylation cascade, leading to reduced Akt activation and subsequent downstream effects, including inhibition of cell proliferation and survival.[1][4]

Quantitative Data Summary

The in vitro activity of this compound has been quantified through various biochemical and cellular assays. The data highlights its high potency against PI3Kδ and its selectivity over other PI3K isoforms and the broader kinome.

Table 1: Biochemical Activity and Selectivity

| Target | IC50 (nM) | Selectivity vs. PI3Kδ | Assay Type |

| PI3Kδ | 0.8 - 3 | - | Transcreener™ FP |

| PI3Kα | >250-fold higher than δ¹ | >250x | Transcreener™ FP |

| PI3Kβ | >250-fold higher than δ¹ | >250x | Transcreener™ FP |

| PI3Kγ | >250-fold higher than δ¹ | >250x | Transcreener™ FP |

| Kinome Panel (319 kinases) | No significant inhibition at 1 µM | High | Eurofins KinaseProfiler™ |

| ¹Specific IC50 values for α, β, and γ isoforms are not publicly available but are reported to be over 250-fold higher than the IC50 for PI3Kδ.[2] |

Table 2: Cellular Activity

| Assay Type | Cell Lines | IC50 Range (µM) | Endpoint Measured |

| Cell Viability | Panel of B-cell lymphoma lines | 0.005 - 5 | ATP levels / Metabolic activity |

| Akt Phosphorylation | Cellular models | Not reported (Potent inhibition observed) | p-Akt (Ser473) levels |

| B-cell Activation | Human whole blood / Rat models | Not reported (Potent inhibition observed) | CD63 / CD86 expression |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro characterization data. Below are protocols for the key experiments cited.

PI3Kδ Biochemical Potency and Selectivity Assay

-

Assay Principle: The Transcreener™ Fluorescence Polarization (FP) assay is a high-throughput biochemical assay that detects ADP, the universal product of kinase reactions. In a competitive immunoassay format, ADP produced by PI3Kδ displaces a fluorescently labeled ADP tracer from an antibody, leading to a decrease in fluorescence polarization.

-

Methodology:

-

Enzyme Reaction: Recombinant human PI3K isoforms (α, β, γ, δ) are individually incubated in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 4 mM MgCl₂, 0.01% Brij-35).

-

Compound Addition: this compound is serially diluted (typically in DMSO) and added to the reaction wells to achieve a range of final concentrations.

-

Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and the lipid substrate PIP2 at concentrations near their respective Km values. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

-

ADP Detection: The Transcreener™ ADP² FP Detection Mix, containing an ADP-specific antibody and an AlexaFluor® 633-labeled ADP tracer, is added to each well to stop the kinase reaction.

-

Signal Reading: The plate is incubated for 60-90 minutes to allow the detection reaction to reach equilibrium. Fluorescence polarization is then measured using a compatible plate reader (Excitation: ~630 nm, Emission: ~670 nm).

-

Data Analysis: The FP signal is converted to percent inhibition relative to no-drug controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Viability Assay

-

Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the number of viable cells in culture based on the amount of ATP present, an indicator of metabolically active cells. A proprietary luciferase enzyme uses the ATP from lysed cells to generate a stable "glow-type" luminescent signal.

-

Methodology:

-

Cell Plating: B-cell lymphoma cell lines are seeded into opaque-walled 96-well or 384-well plates at a predetermined optimal density and allowed to adhere or stabilize overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound and incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Reagent Preparation: The CellTiter-Glo® Reagent is equilibrated to room temperature.

-

Lysis and Signal Generation: A volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well is added. The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Luminescence is recorded using a luminometer.

-

Data Analysis: Background luminescence from cell-free wells is subtracted. The data is normalized to vehicle-treated controls, and IC50 values are calculated from the resulting dose-response curve.

-

Western Blot for Akt Phosphorylation

-

Assay Principle: Western blotting is used to detect the phosphorylation status of Akt at Serine 473 (p-Akt Ser473), a key downstream marker of PI3K pathway activation. A decrease in the p-Akt signal relative to total Akt indicates pathway inhibition.

-

Methodology:

-

Cell Treatment & Lysis: B-cell lymphoma cells are serum-starved and then stimulated (e.g., with anti-IgM) in the presence or absence of this compound for a short duration (e.g., 15-30 minutes). Cells are then washed with cold PBS and lysed on ice with a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a standard method, such as the BCA assay, to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are denatured and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with a primary antibody specific for p-Akt (Ser473).

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on an imaging system.

-

Stripping and Re-probing: The membrane is stripped of the first set of antibodies and re-probed with an antibody against total Akt to serve as a loading control.

-

In Vitro Resistance

Specific in vitro studies detailing acquired resistance mechanisms to this compound are not currently available in the public domain. However, general mechanisms of resistance to PI3K inhibitors in cancer cells have been described. These often involve the activation of compensatory signaling pathways that bypass the inhibited node.

Potential mechanisms include:

-

Upregulation of Parallel Pathways: Cancer cells may upregulate other survival pathways, such as the PIM kinase or MAPK pathways, which can phosphorylate downstream effectors of Akt independently, thereby circumventing the PI3Kδ blockade.

-

Feedback Loop Activation: Inhibition of the PI3K/Akt pathway can sometimes relieve negative feedback loops, leading to the hyperactivation of receptor tyrosine kinases (RTKs) that can reactivate PI3K signaling through other isoforms or alternative pathways.

-

Mutations in Downstream Effectors: While less common, mutations in genes downstream of PI3Kδ could render them constitutively active and independent of upstream signals.

Conclusion

The comprehensive in vitro characterization of this compound confirms its profile as a highly potent and selective inhibitor of PI3Kδ. Biochemical assays establish its nanomolar potency and significant selectivity over other PI3K isoforms and the broader kinome.[2] Cellular assays demonstrate its ability to inhibit the PI3K/Akt signaling pathway and suppress the viability of malignant B-cell lines at clinically relevant concentrations.[2] The detailed protocols provided herein serve as a guide for the continued investigation of PI3Kδ inhibitors and the robust characterization of novel targeted therapies in oncology.

References

- 1. Patient-derived Models of Acquired Resistance Can Identify Effective Drug Combinations for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Amdizalisib (HMPL-689): A Technical Guide for Hematological Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdizalisib, also known as HMPL-689, is a novel, potent, and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] Developed by HUTCHMED, it represents a promising therapeutic agent for the treatment of various B-cell hematological malignancies.[2][3] The aberrant activation of the PI3Kδ signaling pathway is a critical driver in the proliferation and survival of malignant B-cells, making it a key therapeutic target.[1][4] this compound has demonstrated a favorable pharmacokinetic profile and a manageable safety profile in preclinical and clinical studies, leading to its designation as a Breakthrough Therapy in China for relapsed or refractory follicular lymphoma.[1][5] This guide provides an in-depth technical overview of this compound, summarizing key data and experimental methodologies to support ongoing research and development efforts.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

The phosphoinositide 3-kinase (PI3K) family of enzymes is crucial for regulating cellular processes such as growth, proliferation, survival, and differentiation.[6] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a central role in the B-cell receptor (BCR) signaling pathway.[7][8] In many B-cell malignancies, this pathway is constitutively active, promoting cancer cell survival and proliferation.[5]

Upon antigen binding to the B-cell receptor, a signaling cascade involving Lyn and Syk kinases activates PI3Kδ.[4][9] Activated PI3Kδ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn promotes cell survival and proliferation.

This compound is an ATP-competitive inhibitor that selectively binds to PI3Kδ, blocking its kinase activity.[10] This inhibition prevents the conversion of PIP2 to PIP3, thereby downregulating the entire PI3Kδ/AKT signaling cascade and inducing apoptosis in malignant B-cells. Its high selectivity for the delta isoform over other PI3K isoforms, particularly the gamma isoform, is designed to minimize the risk of broad immune suppression and associated serious infections.[8]

Preclinical Research and In Vitro/In Vivo Activity

This compound has demonstrated potent and selective inhibitory activity in a range of preclinical models.

Biochemical and Cellular Activity

In biochemical and cellular assays, this compound potently inhibited PI3Kδ. It has shown high selectivity for the delta isoform, with over 250-fold selectivity against other PI3K isoforms and no significant inhibition of 319 other protein kinases at a concentration of 1 µM.[1] This high selectivity is a key feature, potentially leading to a better safety profile compared to less selective PI3K inhibitors.[8]

| Assay Type | Target | IC50 Value | Reference |

| Biochemical Assay | PI3Kδ | 0.8 - 3 nM | [1] |

| Cellular Assay (p-AKT) | PI3Kδ | 0.8 - 3 nM | [1] |

| Human Whole Blood Assay | PI3Kδ | 0.8 - 3 nM | [1] |

| Cell Viability (B-cell lymphoma lines) | Various | 0.005 - 5 µM | [1] |

In Vivo Anti-Tumor Activity

In animal models, this compound has shown significant anti-tumor activity. A pharmacodynamic study in rats demonstrated a long-lasting and strong inhibition of B-cell activation at doses as low as 0.1 mg/kg.[1] Furthermore, in human B-cell lymphoma xenograft models, this compound enhanced the anti-tumor activity of standard-of-care agents and other targeted therapies.[1]

Experimental Protocols

Kinase Activity Assay (Transcreener™ Fluorescence Polarization Assay)

This assay quantifies the activity of PI3Kδ by measuring the production of ADP.

-

Reaction Setup: A reaction mixture is prepared containing PI3Kδ enzyme, substrate (PIP2), and ATP in a suitable buffer.

-

Inhibitor Addition: this compound is added at various concentrations to the reaction mixture.

-

Incubation: The reaction is incubated at room temperature to allow for the enzymatic reaction to proceed.

-

Detection: The Transcreener™ ADP² FP Assay detection mixture, containing an ADP antibody and a fluorescent tracer, is added.

-

Measurement: The fluorescence polarization is measured. The amount of ADP produced is inversely proportional to the polarization value.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

-

Cell Plating: B-cell lymphoma cell lines are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with varying concentrations of this compound.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.

-

Lysis and Signal Stabilization: The plate is shaken for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Measurement: Luminescence is recorded using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells. IC50 values are then determined.[1]

Clinical Research Findings

This compound is being evaluated in multiple clinical trials for various hematological malignancies, with promising results in relapsed or refractory lymphomas.[4][5]

Phase I Dose-Escalation Study (NCT03128164)

This study in Chinese patients with relapsed/refractory lymphomas established the safety, tolerability, and preliminary efficacy of this compound.

-

Key Findings: The recommended Phase II dose (RP2D) was determined to be 30 mg once daily (QD).[11] The drug exhibited dose-proportional pharmacokinetics and a manageable toxicity profile.[11] Promising single-agent clinical activity was observed in patients with relapsed/refractory B-cell lymphoma.[11]

-

Safety Profile: The most common Grade ≥3 non-hematologic treatment-emergent adverse events (TEAEs) were pneumonia and hypertension. The most common Grade ≥3 hematologic TEAE was neutropenia.[11]

| Dose Cohort | Number of Patients | DLTs Observed | Adverse Events (Grade ≥3) |

| Cohort A (BID) | 29 | 4 | Asymptomatic amylase increase, hypercalcemia, lipase increase |

| Cohort B (QD) | 27 | 5 | Maculopapular rash, hypertriglyceridemia, QT prolongation, rash |

Data from ASH 2020 presentation of study NCT03128164.[11]

Phase II Registration Trial in Follicular Lymphoma (NCT04849351)

This multi-center, single-arm study in China evaluated this compound monotherapy in patients with relapsed or refractory follicular lymphoma (FL) and marginal zone lymphoma (MZL).[4][12]

-

Study Design: A total of 108 patients with relapsed/refractory FL were enrolled.[4]

-

Endpoints: The primary endpoint is the objective response rate (ORR). Secondary endpoints include complete response rate (CRR), progression-free survival (PFS), time to response (TTR), and duration of response (DoR).[4]

-

Status: Patient enrollment was completed in February 2023, with topline results anticipated in the second half of 2023.[4]

Pharmacokinetics and Metabolism

Preclinical and clinical studies have characterized the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Preclinical Pharmacokinetics

-

Distribution: It has high plasma protein binding (approximately 90%) and is extensively distributed in tissues, though with a low brain-to-plasma exposure ratio in rats.[2][3]

-

Metabolism: this compound is extensively metabolized in vivo.[2][3] The main metabolic pathways are oxidation of the benzene or pyrimidine rings and conjugation with cysteine or glucuronic acid.[10]

-

Excretion: The drug and its metabolites are primarily excreted through bile and urine.[2][3]

-

Drug-Drug Interactions: this compound showed potential to inhibit P-gp, CYP2C8, and CYP2C9, and to induce CYP1A2, CYP2B6, CYP3A4, and CYP2C9.[2][3][13]

| Species | Clearance | Volume of Distribution (Vss) | Plasma Protein Binding |

| Mice | Low to moderate | N/A | High (~90%) |

| Rats | Low to moderate | N/A | High (~90%) |

| Dogs | Low to moderate | N/A | High (~90%) |

| Monkeys | Low to moderate | N/A | High (~90%) |

Data from preclinical ADME studies.[2][3]

Human Pharmacokinetics

In a study with healthy Chinese volunteers who received a single oral dose of 30 mg, this compound was rapidly absorbed, with a median Tmax of 2.5 hours.[10] Food intake can delay its oral absorption but does not have a significant effect on the extent of absorption (AUC).[10]

Conclusion

This compound is a highly selective and potent PI3Kδ inhibitor with a promising efficacy and safety profile for the treatment of hematological malignancies, particularly relapsed or refractory follicular lymphoma. Its favorable pharmacokinetic properties, including good oral absorption and a low risk of drug accumulation, support its continued clinical development.[5][13] The data presented in this technical guide underscore the potential of this compound as a valuable therapeutic option, either as a monotherapy or in combination with other agents, for patients with B-cell cancers. Further research and ongoing clinical trials will continue to define its role in the evolving landscape of cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]

- 3. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HUTCHMED - HUTCHMED Completes Patient Enrollment of Phase II Registration Trial of this compound in Follicular Lymphoma in China [hutch-med.com]

- 5. HUTCHMED - HUTCHMED Receives Breakthrough Therapy Designation in China for this compound (HMPL-689) for Treatment of Relapsed or Refractory Follicular Lymphoma [hutch-med.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. HUTCHMED - Chi-Med initiates first-in-human clinical trial of novel PI3K inhibitor HMPL-689 [hutch-med.com]

- 8. hutch-med.com [hutch-med.com]

- 9. pharmafocuseurope.com [pharmafocuseurope.com]

- 10. Mass balance, metabolism, and pharmacokinetics of [14C]this compound, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin’s lymphoma, in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HUTCHMED - ASH2020: Results from a Phase 1 Dose Escalation Study of HMPL-689, a Selective Oral PI3Kδ Inhibitor, in Chinese Patients with Relapsed/Refractory Lymphomas [hutch-med.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Amdizalisib In Vitro Efficacy in Lymphoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway is a critical regulator of B-cell development, activation, and survival. Its aberrant activation is a key driver in the pathogenesis of various B-cell malignancies, including follicular lymphoma, mantle cell lymphoma, and diffuse large B-cell lymphoma. This document provides detailed protocols for assessing the in vitro efficacy of this compound in lymphoma cell lines using common cell viability assays and outlines the underlying signaling pathway.

Introduction

The phosphatidylinositol 3-kinase (PI3K) pathway is a central signaling cascade that governs essential cellular processes such as cell growth, proliferation, survival, and metabolism. The class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit. The p110δ catalytic subunit is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling. Dysregulation of the PI3Kδ pathway is a frequent event in B-cell lymphomas, making it an attractive therapeutic target.

This compound is a next-generation PI3Kδ inhibitor designed to offer improved selectivity and a favorable pharmacokinetic profile. Preclinical studies have demonstrated its potent anti-tumor activity in various B-cell lymphoma models. In vitro assays are fundamental for determining the cytotoxic and cytostatic effects of this compound on lymphoma cells, typically by measuring the half-maximal inhibitory concentration (IC50).

Mechanism of Action: The PI3K/AKT Signaling Pathway

This compound selectively targets and inhibits PI3Kδ, a key enzyme in the PI3K/AKT signaling pathway. Upon activation by upstream signals, such as through the B-cell receptor, PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival, proliferation, and growth while inhibiting apoptosis. By inhibiting PI3Kδ, this compound effectively blocks the production of PIP3, leading to the downregulation of AKT activity and its downstream targets, ultimately inducing apoptosis and inhibiting the proliferation of malignant B-cells.

Data Presentation

Preclinical evaluations have shown that this compound effectively inhibits the proliferation of a variety of B-cell lymphoma cell lines. The IC50 values, which represent the concentration of this compound required to inhibit cell growth by 50%, have been reported to be in the range of 0.005 to 5 µM across different lymphoma cell lines[1]. For precise comparative analysis, it is recommended that researchers generate dose-response curves and calculate the specific IC50 values for their cell lines of interest. The following table provides a template for summarizing such experimental data.

| Lymphoma Subtype | Cell Line | This compound IC50 (µM) | Assay Method | Incubation Time (hours) | Reference/Internal Data |

| Follicular Lymphoma | e.g., RL | Enter Data | CCK-8 / CellTiter-Glo | 72 | e.g., [Internal Study ID] |

| Mantle Cell Lymphoma | e.g., Jeko-1 | Enter Data | CCK-8 / CellTiter-Glo | 72 | e.g., [Internal Study ID] |

| Diffuse Large B-Cell | e.g., SU-DHL-4 | Enter Data | CCK-8 / CellTiter-Glo | 72 | e.g., [Internal Study ID] |

| Diffuse Large B-Cell | e.g., OCI-Ly10 | Enter Data | CCK-8 / CellTiter-Glo | 72 | e.g., [Internal Study ID] |

| Burkitt's Lymphoma | e.g., Raji | Enter Data | CCK-8 / CellTiter-Glo | 72 | e.g., [Internal Study ID] |

Experimental Protocols

The following are detailed protocols for two widely used methods to assess the in vitro efficacy of this compound on lymphoma cell lines: the Cell Counting Kit-8 (CCK-8) assay and the CellTiter-Glo® Luminescent Cell Viability Assay. These protocols are designed for suspension lymphoma cell lines cultured in 96-well plates.

Experimental Workflow

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol describes a colorimetric assay for the determination of cell viability in response to this compound treatment.

Materials:

-

Lymphoma cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 450 nm

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Culture and Seeding:

-

Culture lymphoma cells in suspension according to standard protocols.

-

Count the cells using a hemocytometer or an automated cell counter and assess viability (should be >95%).

-

Resuspend the cells in fresh complete medium to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Include wells with medium only for blank measurements.

-

-

This compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.001 µM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Add 100 µL of the diluted this compound or vehicle control to the corresponding wells. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.

-

-

CCK-8 Reagent Addition and Measurement:

-

After the incubation period, add 10 µL of the CCK-8 solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line's metabolic activity.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

-

Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol outlines a luminescent-based assay that quantifies ATP, an indicator of metabolically active cells.

Materials:

-

Lymphoma cell lines

-

Complete cell culture medium

-

This compound

-

DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96-well sterile culture plates

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Culture and Seeding:

-

Follow the same procedure as described in Protocol 1, Step 1, but use opaque-walled 96-well plates to minimize luminescence signal cross-talk.

-

-

This compound Preparation and Treatment:

-

Follow the same procedure as described in Protocol 1, Step 2.

-

-

Incubation:

-

Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.

-

-

CellTiter-Glo® Reagent Addition and Measurement:

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL of reagent to 100 µL of medium).

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence from the blank wells.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the data and determine the IC50 value as described in Protocol 1, Step 5.

-

Conclusion

This compound demonstrates potent in vitro activity against a range of B-cell lymphoma cell lines, consistent with its mechanism of action as a highly selective PI3Kδ inhibitor. The provided protocols for the CCK-8 and CellTiter-Glo® assays offer robust and reproducible methods for researchers to quantify the efficacy of this compound in their specific lymphoma cell line models. These assays are crucial for preclinical drug evaluation and for elucidating the cellular response to targeted therapies.

References

Amdizalisib Cell Viability Assays: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide detailed protocols for assessing the in vitro efficacy of Amdizalisib (HMPL-689), a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), on the viability of B-cell lymphoma cells. The following protocols for the widely used CellTiter-Glo® Luminescent Cell Viability Assay and the CCK-8 Colorimetric Assay are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for hematological malignancies.

This compound is under investigation for the treatment of relapsed or refractory follicular lymphoma and other B-cell malignancies.[1][2] Its mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, which is a critical pathway for the proliferation and survival of malignant B-cells. Accurate and reproducible methods for quantifying the cytotoxic and cytostatic effects of this compound are essential for preclinical research and development.

Mechanism of Action: PI3Kδ/AKT Signaling Pathway

This compound selectively targets the delta isoform of PI3K, a key enzyme in the B-cell receptor (BCR) signaling cascade.[1] Aberrant activation of the PI3K/AKT/mTOR pathway is a hallmark of many B-cell lymphomas, promoting cell growth, proliferation, and survival.[3][4][5][6] By inhibiting PI3Kδ, this compound effectively blocks the downstream signaling, leading to decreased cell viability in malignant B-cells.

Caption: PI3Kδ/AKT Signaling Pathway Inhibition by this compound.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Preclinical studies have shown that this compound potently inhibits the survival of various B-cell lymphoma cell lines with IC50 values typically ranging from 0.005 to 5 µM. For accurate and reproducible IC50 determination, it is recommended to perform dose-response studies with a sufficient range of concentrations and appropriate incubation times.

| Cell Line Type | Assay Type | This compound (HMPL-689) Concentration Range | Incubation Time | Result (IC50) |

| B-cell Lymphoma | CellTiter-Glo® | 0.001 µM - 10 µM | 72 hours | 0.005 - 5 µM |

| B-cell Lymphoma | CCK-8 | 0.001 µM - 10 µM | 72 hours | 0.005 - 5 µM |

Experimental Protocols

The following are detailed protocols for performing cell viability assays with this compound on B-cell lymphoma cell lines.

Experimental Workflow Overview

References

- 1. pharmafocuseurope.com [pharmafocuseurope.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Activation of the PI3K/AKT/mTOR pathway in diffuse large B cell lymphoma: clinical significance and inhibitory effect of rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Status of PI3K/Akt/mTOR Pathway Inhibitors in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Amdizalisib Kinase Activity Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdizalisib (formerly HMPL-689) is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K signaling pathway is crucial in regulating cell growth, proliferation, differentiation, and survival.[3][4] The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a key role in B-cell development and function. Aberrant activation of the PI3Kδ signaling pathway is implicated in the survival and proliferation of malignant B-cells, making it a promising therapeutic target for B-cell malignancies.[1] this compound is an ATP-competitive inhibitor of PI3Kδ currently under investigation for the treatment of hematological malignancies such as follicular lymphoma.[3][4]

These application notes provide a detailed protocol for determining the kinase activity of PI3Kδ and the inhibitory potential of this compound using a fluorescence polarization-based assay.

PI3K/AKT/mTOR Signaling Pathway

The PI3K pathway is a critical intracellular signaling cascade. Upon activation by upstream signals, such as B-cell receptor activation, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT. Activated AKT, in turn, phosphorylates a variety of substrates, leading to the activation of mTOR and subsequent regulation of cellular processes like cell growth, proliferation, and survival.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. HUTCHMED - ASH2020: Results from a Phase 1 Dose Escalation Study of HMPL-689, a Selective Oral PI3Kδ Inhibitor, in Chinese Patients with Relapsed/Refractory Lymphomas [hutch-med.com]

- 3. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mass balance, metabolism, and pharmacokinetics of [14C]this compound, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin’s lymphoma, in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Amdizalisib Xenograft Model for Follicular Lymphoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway is crucial for the activation, proliferation, and survival of B-cells.[1] In many B-cell malignancies, including follicular lymphoma (FL), this pathway is aberrantly activated, making PI3Kδ a key therapeutic target.[1] this compound has shown promising anti-tumor activity in preclinical models of B-cell lymphoma and is under clinical investigation for the treatment of relapsed or refractory follicular lymphoma.[2]

These application notes provide a detailed protocol for establishing and utilizing a follicular lymphoma xenograft model to evaluate the in vivo efficacy of this compound. The protocol is based on established methodologies for similar PI3Kδ inhibitors and follicular lymphoma cell lines.

Signaling Pathway

The PI3Kδ pathway plays a central role in B-cell receptor (BCR) signaling. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and BTK. This cascade ultimately promotes cell proliferation, survival, and differentiation. This compound selectively inhibits PI3Kδ, thereby blocking this pro-survival signaling in malignant B-cells.

Caption: PI3Kδ Signaling Pathway Inhibition by this compound.

Experimental Protocols

This section details the protocol for a follicular lymphoma xenograft study to evaluate the efficacy of this compound.

Cell Line Selection and Culture

-

Cell Lines: DOHH2 or SU-DHL-4 are commonly used human follicular lymphoma cell lines suitable for xenograft studies.

-

Culture Medium: RPMI-1640 supplemented with 10-20% fetal bovine serum (FBS), 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be in the logarithmic growth phase at the time of implantation.

Animal Model

-

Species: Immunocompromised mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or similar strains, are required to prevent graft rejection.

-

Age/Sex: 6-8 week old female mice are typically used.

-

Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

Experimental Workflow

Caption: Experimental Workflow for this compound Xenograft Model.

Detailed Methodology

-

Cell Preparation for Implantation:

-

Harvest follicular lymphoma cells (DOHH2 or SU-DHL-4) during the logarithmic growth phase.

-

Wash the cells twice with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/100 µL. Keep the cell suspension on ice.

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.

-

-

Tumor Growth Monitoring and Group Randomization:

-

Monitor the mice for tumor formation.

-

Measure tumor dimensions twice weekly using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

This compound Preparation and Administration:

-

This compound is an oral inhibitor.[3] Preclinical pharmacokinetic studies of this compound have been conducted, and this information can guide formulation.

-

Prepare a formulation of this compound for oral gavage. A common vehicle for preclinical oral formulations is 0.5% carboxymethylcellulose (CMC) in water.

-

The dosage will need to be optimized, but based on preclinical studies of PI3Kδ inhibitors, a starting dose in the range of 10-50 mg/kg, administered once or twice daily, can be considered.

-

The control group should receive the vehicle only.

-

-

Efficacy Evaluation:

-

Administer this compound or vehicle for a predefined period (e.g., 21-28 days).

-

Measure tumor volume and body weight twice weekly.

-

Monitor the animals for any signs of toxicity.

-

The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

-

-

Endpoint and Tissue Collection:

-

Euthanize the mice when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, pharmacodynamic marker analysis).

-

Data Presentation

The following table presents representative data from a preclinical study of a PI3Kδ inhibitor in a lymphoma xenograft model. While specific in vivo efficacy data for this compound in a follicular lymphoma xenograft model is not publicly available, the data below from a similar compound, idelalisib, can serve as a reference for expected outcomes.

| Treatment Group | Dosage | Administration Route | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Oral Gavage | 1250 ± 150 | - |

| Idelalisib | 50 mg/kg, BID | Oral Gavage | 480 ± 95 | 61.6 |

Note: This data is representative and based on studies of other PI3Kδ inhibitors. Actual results with this compound may vary.

Conclusion

This application note provides a comprehensive protocol for evaluating the in vivo efficacy of this compound in a follicular lymphoma xenograft model. The successful implementation of this model will enable researchers to assess the anti-tumor activity of this compound and to conduct further pharmacodynamic and biomarker studies, ultimately supporting its clinical development for the treatment of follicular lymphoma.

References

- 1. HUTCHMED - HUTCHMED Completes Patient Enrollment of Phase II Registration Trial of this compound in Follicular Lymphoma in China [hutch-med.com]

- 2. HUTCHMED - HUTCHMED Receives Breakthrough Therapy Designation in China for this compound (HMPL-689) for Treatment of Relapsed or Refractory Follicular Lymphoma [hutch-med.com]

- 3. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Dosing and Administration of Amdizalisib in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosing and administration of Amdizalisib (also known as HMPL-689), a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), in mouse models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics and efficacy of this compound in the context of hematological malignancies.

Mechanism of Action and Signaling Pathway

This compound is a small molecule inhibitor that selectively targets the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway is a critical component of the B-cell receptor (BCR) pathway, which is frequently dysregulated in B-cell malignancies, leading to uncontrolled cell proliferation and survival.

Upon activation of the B-cell receptor, PI3Kδ is recruited to the cell membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK). This cascade ultimately promotes cell growth, proliferation, and survival. By inhibiting PI3Kδ, this compound effectively blocks this signaling cascade, leading to the suppression of malignant B-cell activity.

Pharmacokinetic Profile in Mice

Preclinical studies have characterized the pharmacokinetic (PK) profile of this compound in mice, demonstrating favorable properties for in vivo research.[1][2]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in male ICR mice following a single intravenous (IV) or oral (PO) administration.

Table 1: Dosing and Formulation for Pharmacokinetic Studies in Mice [1]

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Dose | 2.5 mg/kg | 10 mg/kg |

| Formulation | 10% Solutol HS 15, 10% ethanol, 80% physiological saline | 0.5% CMC-Na (pH 2.1, adjusted with hydrochloric acid) |

| Administration Volume | 10 mL/kg body weight | 10 mL/kg body weight |

Table 2: Key Pharmacokinetic Parameters of this compound in Mice [1]

| Parameter | Intravenous (IV) (2.5 mg/kg) | Oral (PO) (10 mg/kg) |

| Cmax (ng/mL) | 1150 ± 147 | 353 ± 65.4 |

| Tmax (h) | 0.083 | 1.17 ± 0.41 |

| AUC(0-t) (hng/mL) | 913 ± 135 | 1540 ± 296 |

| AUC(0-inf) (hng/mL) | 917 ± 136 | 1550 ± 297 |

| t1/2 (h) | 1.63 ± 0.28 | 2.21 ± 0.35 |

| CL (L/h/kg) | 2.73 ± 0.40 | - |

| Vz (L/kg) | 6.38 ± 0.77 | - |

| Bioavailability (%) | - | 42.1 ± 7.9 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed protocols for pharmacokinetic and efficacy studies are crucial for obtaining reliable and reproducible data.

Protocol 1: Pharmacokinetic Study in Mice

This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound in mice.[1]

Materials:

-

This compound (HMPL-689)

-

Vehicle for IV administration: 10% Solutol HS 15, 10% ethanol, 80% physiological saline

-

Vehicle for PO administration: 0.5% Carboxymethylcellulose sodium (CMC-Na) in water, pH adjusted to 2.1 with hydrochloric acid

-

Male ICR mice (or other appropriate strain)

-

Standard laboratory equipment for dosing and blood collection

Procedure:

-

Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to the experiment.

-

Fasting: Fast mice overnight with free access to water before dosing.[1]

-

Dosing:

-

Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points. Suggested time points include: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[1]

-

Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Analyze plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: Calculate pharmacokinetic parameters using appropriate software.

Protocol 2: In Vivo Efficacy Study in a Lymphoma Xenograft Model

While specific preclinical efficacy studies for this compound in mouse models of lymphoma are not extensively detailed in the public domain, a general protocol for a subcutaneous xenograft model can be adapted. This protocol is based on standard methodologies for evaluating anti-tumor efficacy.

Materials:

-

This compound (HMPL-689)

-

Appropriate vehicle for oral administration (e.g., 0.5% CMC-Na)

-

Human lymphoma cell line (e.g., a follicular lymphoma or diffuse large B-cell lymphoma cell line)

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

Matrigel (optional)

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture the selected human lymphoma cell line under standard conditions.

-

Tumor Cell Implantation:

-

Harvest cells and resuspend in a suitable medium, with or without Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Randomization and Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Dosing:

-

Treatment Group: Administer this compound orally at a specified dose and schedule (e.g., once or twice daily). Doses used in clinical trials for other PI3Kδ inhibitors have ranged from 25 mg to 150 mg twice daily, which can be allometrically scaled to determine an appropriate starting dose range for mice.

-

Control Group: Administer the vehicle alone following the same schedule.

-

-

Efficacy Endpoints:

-

Tumor Growth Inhibition (TGI): Continue to measure tumor volume throughout the study. TGI can be calculated at the end of the study.

-

Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

-

Survival: In some studies, treatment may continue until a pre-defined endpoint, such as tumor volume reaching a specific size or the development of adverse clinical signs, to assess effects on survival.

-

-

Data Analysis: Analyze and compare tumor growth and survival data between the treatment and control groups.

Conclusion

This compound has demonstrated a favorable pharmacokinetic profile in mice, supporting its use in preclinical in vivo studies. The provided protocols for pharmacokinetic and efficacy studies offer a foundation for researchers to investigate the therapeutic potential of this PI3Kδ inhibitor in mouse models of hematological malignancies. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and relevant endpoints, is essential for generating robust and translatable data.

References

- 1. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Flow Cytometry Analysis of B-Cell Activation Following Amdizalisib Treatment

Abstract

This application note provides a detailed protocol for the analysis of B-cell activation in the presence of Amdizalisib, a potent and selective phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor.[1] The described methodology utilizes multi-color flow cytometry to quantitatively assess the expression of key activation and differentiation markers on B-lymphocytes. This high-throughput approach is suitable for researchers, scientists, and drug development professionals engaged in immunology, oncology, and the preclinical evaluation of B-cell targeted therapies. The protocol outlines B-cell isolation, in vitro activation, this compound treatment, and subsequent staining for flow cytometric analysis. Representative data are presented in tabular format for clear interpretation, and key experimental and signaling pathways are visualized using Graphviz diagrams.

Introduction

B-lymphocytes are central players in the adaptive immune response, primarily through the production of antibodies. Upon activation, B-cells undergo a complex process of proliferation and differentiation into plasma cells and memory B-cells. The B-cell receptor (BCR) signaling cascade is a critical pathway initiating this activation. The phosphatidylinositol 3-kinase (PI3K) pathway, particularly the delta isoform (PI3Kδ), is a key downstream mediator of BCR signaling and is crucial for B-cell survival and proliferation.[2][3] Dysregulation of the PI3Kδ pathway is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.[4]